3-(1-isopropyl-1H-indol-3-yl)propanoic acid

Lipophilicity Membrane Permeability ADME Prediction

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is an indole-3-propanoic acid derivative featuring an N-isopropyl substitution on the indole nitrogen. This structural modification distinguishes it from the unsubstituted parent indole-3-propionic acid (IPA) and other N-alkyl analogs.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 1284954-96-6
Cat. No. B1393604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-isopropyl-1H-indol-3-yl)propanoic acid
CAS1284954-96-6
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O
InChIInChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)
InChIKeyVOWPGMUMTCROQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid (CAS 1284954-96-6): Procurement-Grade Indole-3-Propanoic Acid Derivative for Advanced Synthesis and Biological Profiling


3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is an indole-3-propanoic acid derivative featuring an N-isopropyl substitution on the indole nitrogen. This structural modification distinguishes it from the unsubstituted parent indole-3-propionic acid (IPA) and other N-alkyl analogs. The compound is commercially available as a research-grade intermediate with predicted physicochemical properties that suggest enhanced lipophilicity relative to its analogs . Its molecular formula is C14H17NO2, with a molecular weight of 231.29 g/mol.

Why 3-(1-Isopropyl-1H-indol-3-yl)propanoic acid Cannot Be Simply Replaced by Other Indole-3-Propanoic Acid Analogs


Indole-3-propanoic acid derivatives are not interchangeable due to the profound influence of N-substitution on physicochemical properties, including lipophilicity, ionization, and membrane permeability . The N-isopropyl group in this compound imparts distinct logP, logD, and predicted bioconcentration factor (BCF) values compared to the N-H (unsubstituted) or N-methyl analogs, which can critically affect in vitro assay outcomes, metabolic stability, and in vivo distribution [1]. Generic substitution without consideration of these differential parameters risks misinterpretation of biological data and failure in downstream synthetic or formulation workflows.

Quantitative Differentiation Evidence for 3-(1-Isopropyl-1H-indol-3-yl)propanoic acid Versus Closest Analogs


Enhanced Lipophilicity and Permeability: LogP and LogD Comparison

The N-isopropyl substitution increases lipophilicity relative to unsubstituted (IPA) and N-methyl analogs, as reflected by higher predicted logP and logD values. This shift alters the compound's predicted membrane permeability and tissue distribution profile . Specifically, the logP of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid is 3.04 , compared to 2.15 for IPA [1] and 2.16 for the N-methyl derivative . The logD at pH 7.4 is 0.19 for the isopropyl compound , versus -0.40 for IPA [1] and -0.34 for the N-methyl analog .

Lipophilicity Membrane Permeability ADME Prediction

Cold Chain Requirement and Storage Stability Differentiation

This compound requires refrigerated storage (2-8°C) as per supplier specification , whereas the unsubstituted parent compound indole-3-propionic acid (IPA) is typically stored at room temperature or 0-8°C depending on vendor [1]. This difference indicates potential for chemical or thermal instability that must be managed during procurement and use.

Stability Storage Condition Handling Protocol

Physical Form and Processability: Liquid State vs. Crystalline Solid

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is predicted to exist as a liquid or low-melting solid at ambient conditions, as no melting point is reported and its boiling point is 403.5±20.0 °C . In contrast, unsubstituted indole-3-propionic acid (IPA) is a crystalline solid with a melting point of 130-136 °C . This physical state difference can significantly impact handling, weighing accuracy, and formulation in solution-based assays.

Physical Form Formulation Solubility

Predicted Bioconcentration and Environmental Distribution Profile

The N-isopropyl substitution elevates the predicted bioconcentration factor (BCF) relative to N-H and N-methyl analogs. At pH 5.5, the predicted BCF for 3-(1-isopropyl-1H-indol-3-yl)propanoic acid is 11.79 , compared to 1.00 for IPA at pH 7.4 [1] and 4.67 for the N-methyl derivative at pH 5.5 . At pH 7.4, the isopropyl compound's BCF is 1.00 , while IPA's is 1.00 [1] and N-methyl's is 1.00 , indicating pH-dependent differences in accumulation potential.

Bioconcentration Environmental Fate ADME

Purity Specification and Batch-to-Batch Consistency

The compound is supplied at a minimum purity of 95% as per Sigma-Aldrich specification . Comparable unsubstituted IPA is often available at ≥98% purity , while N-methyl analog is also typically ≥95% . The purity level is critical for ensuring reproducibility in sensitive biological assays and synthetic applications.

Purity Quality Control Reproducibility

Optimal Research and Industrial Use Cases for 3-(1-Isopropyl-1H-indol-3-yl)propanoic acid Based on Differentiated Properties


CNS Drug Discovery Assays Requiring Enhanced Passive Permeability

With a logP of 3.04 and a positive logD at pH 7.4 (0.19) , this compound exhibits physicochemical properties predictive of improved blood-brain barrier penetration compared to unsubstituted IPA (logD pH 7.4 = -0.40) [1]. It is thus preferentially selected for in vitro permeability assays and in vivo CNS distribution studies where higher lipophilicity is hypothesized to correlate with target engagement.

Stability-Sensitive Biochemical Assays Requiring Cold Chain Integrity

The mandatory refrigerated storage (2-8°C) indicates potential thermal lability. This compound should be prioritized in experimental workflows where strict temperature control is maintained, and it is unsuitable for assays involving extended room-temperature incubations without prior stability validation.

Liquid-Handling and High-Throughput Screening Platforms

The predicted liquid physical state may simplify automated liquid handling and dispensing compared to crystalline solid analogs like IPA (mp 130-136°C) [1]. However, precise gravimetric measurement may require careful technique, making it well-suited for DMSO stock solution preparation in high-throughput screening environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-isopropyl-1H-indol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.